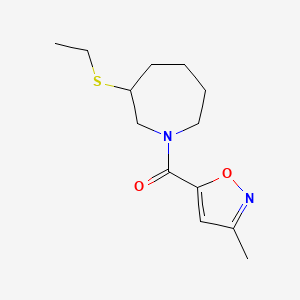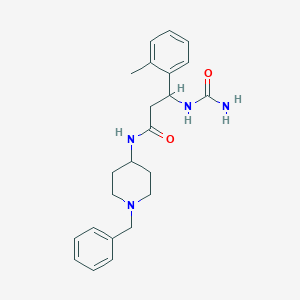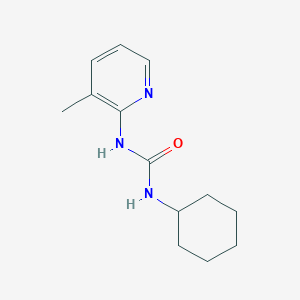
(3-Ethylsulfanylazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethylsulfanylazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the azepane family and has been synthesized through various methods.
Mécanisme D'action
The exact mechanism of action of (3-Ethylsulfanylazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the modulation of the GABAergic system. It has been reported to enhance the activity of GABA receptors, which results in an increase in GABAergic neurotransmission. This, in turn, leads to the inhibition of neuronal excitability and the promotion of sedation and anxiolysis.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been reported to reduce anxiety-like behavior in animal models, as well as to produce anticonvulsant and sedative effects. In addition, this compound has been shown to modulate the levels of various neurotransmitters, including GABA, glutamate, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-Ethylsulfanylazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone in lab experiments include its high potency and selectivity for GABA receptors. In addition, this compound has been shown to be well-tolerated in animal models, with a low incidence of side effects. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
The potential therapeutic applications of (3-Ethylsulfanylazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone are vast, and there are many future directions for research in this area. One possible direction is the development of more selective and potent compounds that target specific subtypes of GABA receptors. Another direction is the investigation of the long-term effects of this compound on brain function and behavior. Finally, the use of this compound in combination with other drugs may lead to the development of more effective treatments for anxiety disorders, depression, and epilepsy.
Méthodes De Synthèse
The synthesis of (3-Ethylsulfanylazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been reported in the literature through various methods. One of the most commonly used methods involves the reaction of 3-ethylthio-1H-azepine with 3-methyl-5-(chloromethyl)oxazole in the presence of a base. This method yields the desired compound with a high yield and purity.
Applications De Recherche Scientifique
(3-Ethylsulfanylazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been extensively studied for its potential therapeutic applications. It has been reported to possess anticonvulsant, anxiolytic, and sedative properties. In addition, this compound has shown promising results in the treatment of anxiety disorders, depression, and epilepsy.
Propriétés
IUPAC Name |
(3-ethylsulfanylazepan-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-3-18-11-6-4-5-7-15(9-11)13(16)12-8-10(2)14-17-12/h8,11H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGROYFYRNFJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCN(C1)C(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7562859.png)

![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide](/img/structure/B7562875.png)

![N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562894.png)
![N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7562916.png)
![N-[2-[5-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]thiophen-2-yl]ethyl]methanesulfonamide](/img/structure/B7562921.png)
![N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B7562923.png)

![(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B7562929.png)

![4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7562943.png)

![2,5-difluoro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B7562955.png)